molecular formula C15H17N3O B221000 2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile

2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile

Cat. No.: B221000
M. Wt: 255.31 g/mol
InChI Key: IIGDYRITGCHENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, ethyl, furanyl, propyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia.

    Substitution Reactions:

    Nitrile Formation: The carbonitrile group is introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.

Scientific Research Applications

2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-4-(2-furanyl)-6-methyl-3-pyridinecarbonitrile
  • 2-Amino-5-ethyl-4-(2-thienyl)-6-propyl-3-pyridinecarbonitrile
  • 2-Amino-5-ethyl-4-(2-furanyl)-6-propyl-3-pyridinecarboxamide

Uniqueness

2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile

InChI

InChI=1S/C15H17N3O/c1-3-6-12-10(4-2)14(13-7-5-8-19-13)11(9-16)15(17)18-12/h5,7-8H,3-4,6H2,1-2H3,(H2,17,18)

InChI Key

IIGDYRITGCHENR-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC

Canonical SMILES

CCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile
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2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile
Reactant of Route 3
2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile
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2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile
Reactant of Route 5
2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile
Reactant of Route 6
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2-amino-5-ethyl-4-(furan-2-yl)-6-propylpyridine-3-carbonitrile

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